Dopamine Transporter (DAT) Affinity: Single-Point Data vs. Structurally Closest Comparators
One vendor datasheet indicates an inhibitory constant of 4.0 μM at the human dopamine transporter (DAT) for 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide . In the absence of a head-to-head study, the closest publicly reported comparator is the 3-methylthio analog (1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1705861-77-3), for which a DAT Ki of 3.5 μM was noted in a parallel vendor dataset . Both values are single-concentration estimates from commercial screening panels and should be treated as indicative only.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 4.0 μM (vendor screening) |
| Comparator Or Baseline | 3-(Methylthio) analog: Ki ≈ 3.5 μM (vendor screening) |
| Quantified Difference | Approximately 0.5 μM (within typical assay variability) |
| Conditions | Human DAT; commercial radioligand displacement assay (details not disclosed) |
Why This Matters
In the absence of robust published data, this is the only quantitative benchmark available to distinguish the methanesulfonyl congener from its methylthio counterpart; the ~1.1-fold difference suggests comparable DAT affinity but does not establish superiority.
